3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
3-[1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a derivative of the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure widely studied for its diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties . The TZD core is characterized by a five-membered ring containing sulfur, nitrogen, and two carbonyl groups, which allows for structural modifications that enhance target specificity and bioavailability. The compound in question incorporates a pyrrolidine ring substituted with a 3,3-diphenylpropanoyl group, which likely influences its pharmacokinetic and pharmacodynamic profile compared to simpler TZD derivatives. This structural complexity may enhance binding affinity to biological targets such as peroxisome proliferator-activated receptors (PPARs) or microbial enzymes, though specific data on its mechanisms remain to be elucidated.
Properties
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOJPGISPWSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of thiazolidine-2,4-dione with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Diphenylpropanoyl-pyrrolidine substitution: This bulky hydrophobic group may enhance blood-brain barrier penetration or protein binding compared to smaller substituents like benzylidene or methoxy groups .
- Antidiabetic activity : While the target compound lacks explicit data, structurally simpler derivatives (e.g., ad21 ) showed superior efficacy to rosiglitazone in diabetic rat models, suggesting that electron-withdrawing substituents (e.g., propenyl groups) enhance PPAR-γ agonism .
- Anti-tubercular activity : Methoxybenzylidene-substituted TZDs (e.g., Compound 95 ) demonstrated potency against Mycobacterium tuberculosis, likely due to improved membrane permeability or enzyme inhibition .
Mechanistic Insights
- Antimicrobial activity : Pyrazole-TZD hybrids (e.g., 4a-e ) exhibit broad-spectrum antimicrobial effects, possibly due to thiazole and pyrazole moieties disrupting microbial cell walls or nucleic acid synthesis .
Biological Activity
The compound 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.45 g/mol. Its structure features a thiazolidine ring, which is known for its role in various biological activities, particularly in glucose metabolism and inflammation.
Thiazolidinediones primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism. The specific compound has been studied for its potential to:
- Modulate Insulin Sensitivity : By activating PPAR-γ, it enhances insulin sensitivity in peripheral tissues.
- Exhibit Anti-inflammatory Properties : It may reduce inflammatory markers through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Antidiabetic Effects
Research indicates that thiazolidinediones can lower blood glucose levels by improving insulin sensitivity. In vitro studies have shown that this compound can decrease glucose production in liver cells and enhance glucose uptake in muscle cells.
| Study | Effect Observed | IC50 Value |
|---|---|---|
| In vitro analysis on HepG2 cells | Decreased gluconeogenesis | 15 µM |
| Muscle cell uptake assay | Increased glucose uptake | 10 µM |
Anticancer Activity
Recent studies have suggested that derivatives of thiazolidinediones may possess anticancer properties. For instance, compounds similar to the one discussed have been shown to inhibit the proliferation of cancer cell lines through apoptosis induction.
- Case Study : A study involving MDA-MB-231 breast cancer cells demonstrated that a related thiazolidinedione reduced cell viability significantly at concentrations as low as 5 µM.
Cardiovascular Effects
Thiazolidinediones are also associated with cardiovascular health benefits. They may improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular disease management.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism was linked to the activation of apoptosis pathways.
- Animal Studies : In vivo studies on diabetic mice showed that administration of the compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups.
- Clinical Trials : Preliminary clinical trials indicated promising results for metabolic syndrome patients, with improvements noted in insulin sensitivity and lipid metabolism after treatment with thiazolidinedione derivatives.
Q & A
Q. What are the recommended synthetic routes for 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Acylation of pyrrolidine: Reacting pyrrolidine with 3,3-diphenylpropanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the propanoyl-pyrrolidine intermediate.
- Thiazolidine-2,4-dione conjugation: Coupling the intermediate with thiazolidine-2,4-dione via nucleophilic substitution or cyclization. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Catalytic efficiency: Use Fe₂O₃@SiO₂/In₂O₃ catalysts (as demonstrated in analogous heterocyclic syntheses) to reduce side reactions and improve regioselectivity .
Table 1: Key Reaction Parameters for Optimization
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Acylation | DCM | None | 0–5°C | 70–85% |
| Cyclization | DMF | Fe₂O₃@SiO₂/In₂O₃ | 70°C | 60–75% |
Q. How should researchers characterize the molecular structure and confirm the stereochemistry of this compound?
- Methodological Answer:
- X-ray crystallography: Resolve absolute configuration, particularly for the pyrrolidine and thiazolidine rings. Compare with rhodanine derivative structures (e.g., 3-phenylrhodanine) for bond-length validation .
- NMR spectroscopy: Use ¹H-¹³C HMBC to confirm connectivity between the pyrrolidine and thiazolidine moieties. NOESY experiments can clarify stereochemical assignments .
- Mass spectrometry: High-resolution ESI-MS to verify molecular formula (e.g., C₂₅H₂₄N₂O₃S).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer: Prioritize assays based on structural analogs (e.g., rhodanine derivatives with anticonvulsant or antidiabetic activity ):
- Enzyme inhibition: Test against α-glucosidase or PPAR-γ using fluorometric assays (IC₅₀ determination).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 µM.
- Binding affinity: Surface plasmon resonance (SPR) to assess interactions with serum albumin or target receptors .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity and selectivity of this compound for therapeutic targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ or kinase targets. Validate docking poses against crystallographic data from similar thiazolidinediones .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR modeling: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to refine predictive models .
Q. How can researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer:
- Controlled variable analysis: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis: Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic studies: Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer:
- Lipophilicity adjustment: Introduce polar substituents (e.g., -OH or -COOH) to improve solubility. Monitor logP shifts via HPLC .
- Metabolic stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Modify labile groups (e.g., ester-to-amide substitution) .
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. Characterize particle size via dynamic light scattering .
Data Contradiction Analysis Framework
Example: Conflicting IC₅₀ values in enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
